molecular formula C19H19BrN2O2S B2585227 (Z)-N-(6-bromo-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2-phenylacetamide CAS No. 865162-91-0

(Z)-N-(6-bromo-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2-phenylacetamide

Cat. No.: B2585227
CAS No.: 865162-91-0
M. Wt: 419.34
InChI Key: IQBSWTZRXSWMMQ-VZCXRCSSSA-N
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Description

(Z)-N-(6-bromo-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2-phenylacetamide is a synthetic organic compound that belongs to the class of benzo[d]thiazole derivatives. These compounds are known for their diverse biological activities, including anticancer, antibacterial, and pesticidal properties. The unique structure of this compound, featuring a bromine atom and an ethoxyethyl group, contributes to its distinctive chemical and biological characteristics.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-N-(6-bromo-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2-phenylacetamide typically involves a multi-step process. One common method includes the following steps:

    Formation of the Benzo[d]thiazole Core: The initial step involves the synthesis of the benzo[d]thiazole core by reacting 2-aminothiophenol with bromoacetyl bromide under basic conditions.

    Introduction of the Ethoxyethyl Group: The ethoxyethyl group is introduced through an alkylation reaction using ethyl bromoacetate in the presence of a base such as potassium carbonate.

    Formation of the Ylidene Moiety: The final step involves the condensation of the intermediate with 2-phenylacetyl chloride in the presence of a base to form the ylidene moiety.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(Z)-N-(6-bromo-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2-phenylacetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom in the compound can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Amines or thiols in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of the corresponding amine or alcohol derivatives.

    Substitution: Formation of substituted benzo[d]thiazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, (Z)-N-(6-bromo-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2-phenylacetamide is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential anticancer and antibacterial properties. It has shown promising results in inhibiting the growth of cancer cells and bacteria, making it a candidate for further drug development.

Medicine

In medicine, this compound is investigated for its potential therapeutic applications. Its ability to target specific biological pathways makes it a potential candidate for the treatment of various diseases, including cancer and bacterial infections.

Industry

In the industrial sector, this compound is explored for its pesticidal properties. It has shown effectiveness against various pests, making it a potential candidate for the development of new agrochemicals.

Mechanism of Action

The mechanism of action of (Z)-N-(6-bromo-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2-phenylacetamide involves its interaction with specific molecular targets and pathways. In cancer cells, it is believed to inhibit key enzymes involved in cell proliferation and survival, leading to cell death. In bacteria, it targets essential bacterial enzymes, disrupting their metabolic processes and leading to bacterial cell death.

Comparison with Similar Compounds

Similar Compounds

  • 6-bromobenzo[d]thiazol-2(3H)-one
  • 1-(((6-substitutedbenzo[d]thiazol-2-yl)amino)(heteroaryl)methyl)naphthalen-2-ol

Uniqueness

Compared to similar compounds, (Z)-N-(6-bromo-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2-phenylacetamide stands out due to its unique combination of a bromine atom and an ethoxyethyl group. This structural feature contributes to its distinctive chemical reactivity and biological activity, making it a valuable compound for scientific research and industrial applications.

Properties

IUPAC Name

N-[6-bromo-3-(2-ethoxyethyl)-1,3-benzothiazol-2-ylidene]-2-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19BrN2O2S/c1-2-24-11-10-22-16-9-8-15(20)13-17(16)25-19(22)21-18(23)12-14-6-4-3-5-7-14/h3-9,13H,2,10-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQBSWTZRXSWMMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCN1C2=C(C=C(C=C2)Br)SC1=NC(=O)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19BrN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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